molecular formula C8H13N3O3 B2358256 N-(2,2-dimethoxyethyl)-1H-pyrazole-5-carboxamide CAS No. 1342622-98-3

N-(2,2-dimethoxyethyl)-1H-pyrazole-5-carboxamide

Cat. No.: B2358256
CAS No.: 1342622-98-3
M. Wt: 199.21
InChI Key: QFWBRDHXBKWUJX-UHFFFAOYSA-N
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Description

N-(2,2-dimethoxyethyl)-1H-pyrazole-5-carboxamide: is a chemical compound with a molecular formula of C8H13N3O3 This compound is characterized by the presence of a pyrazole ring substituted with a carboxamide group and a 2,2-dimethoxyethyl group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(2,2-dimethoxyethyl)-1H-pyrazole-5-carboxamide typically involves the reaction of 1H-pyrazole-5-carboxylic acid with 2,2-dimethoxyethylamine. The reaction is usually carried out in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) under anhydrous conditions. The reaction mixture is stirred at room temperature for several hours, followed by purification through recrystallization or chromatography to obtain the desired product.

Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow synthesis techniques to enhance efficiency and yield. The use of automated reactors and real-time monitoring systems ensures precise control over reaction conditions, leading to consistent product quality.

Chemical Reactions Analysis

Types of Reactions: N-(2,2-dimethoxyethyl)-1H-pyrazole-5-carboxamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) to yield reduced forms of the compound.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the dimethoxyethyl group can be replaced by other nucleophiles under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydride.

Major Products Formed:

    Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.

    Reduction: Reduced forms with hydrogenated functional groups.

    Substitution: Substituted derivatives with new functional groups replacing the dimethoxyethyl group.

Scientific Research Applications

Chemistry: N-(2,2-dimethoxyethyl)-1H-pyrazole-5-carboxamide is used as a building block in organic synthesis. It serves as a precursor for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.

Biology: In biological research, this compound is studied for its potential as a bioactive molecule. It may exhibit properties such as enzyme inhibition or receptor binding, making it a candidate for drug development.

Medicine: The compound is investigated for its potential therapeutic applications. It may possess anti-inflammatory, analgesic, or antimicrobial properties, which are of interest in the development of new medications.

Industry: In the industrial sector, this compound is used in the formulation of specialty chemicals and materials. Its unique chemical properties make it suitable for use in coatings, adhesives, and other advanced materials.

Mechanism of Action

The mechanism of action of N-(2,2-dimethoxyethyl)-1H-pyrazole-5-carboxamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use. For example, in medicinal applications, it may inhibit a particular enzyme involved in inflammation, thereby reducing inflammatory responses.

Comparison with Similar Compounds

  • N-(2,2-dimethoxyethyl)-2-propenamide
  • N-(2,2-dimethoxyethyl)phthalimide
  • N-(2,2-dimethoxyethyl)cyclopropanamine hydrochloride

Comparison: N-(2,2-dimethoxyethyl)-1H-pyrazole-5-carboxamide is unique due to the presence of the pyrazole ring, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity and bioactivity profiles, making it suitable for specific applications where other compounds may not be as effective.

Properties

IUPAC Name

N-(2,2-dimethoxyethyl)-1H-pyrazole-5-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H13N3O3/c1-13-7(14-2)5-9-8(12)6-3-4-10-11-6/h3-4,7H,5H2,1-2H3,(H,9,12)(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QFWBRDHXBKWUJX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(CNC(=O)C1=CC=NN1)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H13N3O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

199.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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